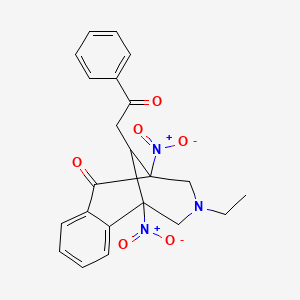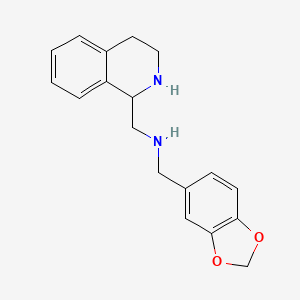![molecular formula C14H7BrO3 B11087189 2-[(5-bromo-2-furyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B11087189.png)
2-[(5-bromo-2-furyl)methylene]-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-bromo-2-furyl)methylene]-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a brominated furan ring attached to an indene-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromo-2-furyl)methylene]-1H-indene-1,3(2H)-dione typically involves the condensation of 5-bromo-2-furaldehyde with indene-1,3-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[(5-bromo-2-furyl)methylene]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with various functional groups replacing the bromine atom.
Scientific Research Applications
2-[(5-bromo-2-furyl)methylene]-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-bromo-2-furyl)methylene]-1H-indene-1,3(2H)-dione is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-chloro-2-furyl)methylene]-1H-indene-1,3(2H)-dione
- 2-[(5-methyl-2-furyl)methylene]-1H-indene-1,3(2H)-dione
- 2-[(5-nitro-2-furyl)methylene]-1H-indene-1,3(2H)-dione
Uniqueness
2-[(5-bromo-2-furyl)methylene]-1H-indene-1,3(2H)-dione is unique due to the presence of the bromine atom in the furan ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H7BrO3 |
|---|---|
Molecular Weight |
303.11 g/mol |
IUPAC Name |
2-[(5-bromofuran-2-yl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C14H7BrO3/c15-12-6-5-8(18-12)7-11-13(16)9-3-1-2-4-10(9)14(11)17/h1-7H |
InChI Key |
RSYMXQPQWJUWGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(O3)Br)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11087107.png)

![Diphenyl [4-(4-methoxyphenyl)piperazino]phosphonate](/img/structure/B11087123.png)
![8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11087135.png)
![[5-[(E)-2-cyano-3-oxo-3-(2,4,6-trimethylanilino)prop-1-enyl]-2-methoxyphenyl] benzoate](/img/structure/B11087140.png)
-yl)ethanoate](/img/structure/B11087153.png)
![Nalpha-[(benzyloxy)carbonyl]-N-[2-(4-cyclohexylphenoxy)ethyl]phenylalaninamide](/img/structure/B11087157.png)
![4-{5-[(4-Iodophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11087160.png)
![Ethyl 4-[4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11087165.png)

![N-(2-chlorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B11087170.png)
![1-(2-{[(3,6-Dichloropyridin-2-yl)carbonyl]amino}ethyl)-1-dodecylpiperidinium](/img/structure/B11087182.png)
![1-Chloro-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11087185.png)
![(2Z)-N-(3-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11087194.png)
